5-chloro-2-ethoxy-N-(2-pyridinylmethyl)benzenesulfonamide
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Description
5-Chloro-2-ethoxy-N-(2-pyridinylmethyl)benzenesulfonamide is a chemical compound with the molecular formula C14H15ClN2O3S . It has an average mass of 326.798 Da and a mono-isotopic mass of 326.049194 Da .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . For instance, the synthesis of new aryl thiazolone–benzenesulfonamides as well as their carbonic anhydrase IX inhibitory effect has been reported . Another study described the synthesis of 5-chloro-2-hydroxy-N-phenylbenzamide methyl esters, hydrazides, and hydrazones .Molecular Structure Analysis
The molecular structure of 5-chloro-2-ethoxy-N-(2-pyridinylmethyl)benzenesulfonamide consists of 14 carbon atoms, 15 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, 3 oxygen atoms, and 1 sulfur atom .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-chloro-2-ethoxy-N-(2-pyridinylmethyl)benzenesulfonamide, such as its melting point, boiling point, density, and toxicity, are not explicitly mentioned in the available resources .Scientific Research Applications
Nonlinear Optical Materials
5-chloro-2-ethoxy-N-(2-pyridinylmethyl)benzenesulfonamide: may have potential applications in the development of nonlinear optical (NLO) materials. These materials are crucial for various technologies, including optical information processing, terahertz (THz) imaging and spectroscopy, telecommunications, and optical data storage . The compound’s structure could be conducive to second-order NLO properties, which are essential for applications like electro-optic modulation, frequency conversion, and high-speed information processing.
properties
IUPAC Name |
5-chloro-2-ethoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O3S/c1-2-20-13-7-6-11(15)9-14(13)21(18,19)17-10-12-5-3-4-8-16-12/h3-9,17H,2,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZLHCVHTKSCLPS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC2=CC=CC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>49 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24816919 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-chloro-2-ethoxy-N-(2-pyridinylmethyl)benzenesulfonamide |
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